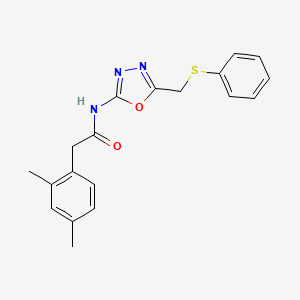

2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a phenylthio methyl group and an acetamide moiety linked to a 2,4-dimethylphenyl ring. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capabilities, while the phenylthio group introduces sulfur-mediated hydrophobic interactions. The 2,4-dimethylphenyl substituent may enhance lipophilicity and influence steric interactions with biological targets.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-13-8-9-15(14(2)10-13)11-17(23)20-19-22-21-18(24-19)12-25-16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBIBHWRBPYOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carbonyl compound under acidic or basic conditions to form the oxadiazole ring.

Introduction of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the oxadiazole ring.

Acylation: The final step involves the acylation of the oxadiazole derivative with 2,4-dimethylphenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylthio group or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.

Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenylthio group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogues include substitutions on the oxadiazole ring and modifications to the acetamide-linked aromatic group. These changes significantly impact physicochemical properties such as melting points, solubility, and molecular weight.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (e.g., in ) increase solubility but may reduce binding affinity compared to electron-withdrawing substituents like bromine ().

- Halogen Effects : Bromine in and chlorine in dichlorophenyl analogues () enhance cytotoxicity (IC50 = 2.46 μg/mL for liver cancer) due to increased electrophilicity.

- Thermal Stability : The benzothiazole-linked compound () exhibits a high melting point (>200°C), suggesting strong intermolecular interactions.

Anticancer Activity

- Dichlorophenyl-substituted oxadiazoles () show selective cytotoxicity against liver cancer (Hep-G2), likely due to halogen-mediated DNA intercalation or enzyme inhibition.

- Benzofuran–oxadiazole hybrids () demonstrate antimicrobial and tyrosinase inhibitory activity, with compound 5d () acting as a potent tyrosinase inhibitor.

Enzyme Inhibition

- Indole-containing derivatives () may target neurotransmitter systems or cyclooxygenase (COX) pathways, similar to paracetamol-based scaffolds ().

- The phenylthio group in the target compound could modulate LOX (lipoxygenase) inhibition, as seen in related oxadiazole derivatives ().

Metabolic Stability

- Fluorophenyl and triazole moieties () improve metabolic stability, while sulfur atoms (phenylthio in the target compound) may enhance hydrophobic binding to enzymes like laccases ().

Biological Activity

The compound 2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H20N4OS

- Molecular Weight : 344.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to exhibit:

- Cholinesterase Inhibition : The compound demonstrates significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. In vitro studies have reported IC50 values indicating potent inhibitory effects against these enzymes .

- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis. This is evidenced by its ability to reduce malondialdehyde (MDA) levels and increase antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase in experimental models .

- Binding Affinity : Molecular docking studies have suggested that the compound binds effectively to the active sites of target enzymes like AChE and BACE-1, indicating a potential for cognitive enhancement and neuroprotection .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

Several studies have investigated the biological effects of related compounds within the same class:

- Alzheimer's Disease Models : In a study involving scopolamine-induced cognitive impairment in rats, administration of compounds similar to the target molecule resulted in improved memory and learning capabilities. Histopathological examinations revealed no neuronal damage in treated groups .

- Antioxidant Properties : Another study highlighted the antioxidant potential of oxadiazole derivatives, where compounds exhibited significant reductions in oxidative stress markers in cellular models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2,4-dimethylphenyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step synthesis:

Intermediate Formation : React 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene/water solvent system under reflux (5–7 hours) to yield azido intermediates .

Oxadiazole Ring Closure : Cyclize intermediates with appropriate thiol-containing reactants (e.g., phenylthio-methyl derivatives) in polar aprotic solvents like DMF or acetic acid under reflux .

- Optimization Tips :

- Use TLC (hexane:ethyl acetate, 9:1) to monitor reaction progress .

- Adjust stoichiometric ratios (e.g., 1.5 equivalents of potassium carbonate for cyclization) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on acetamide NH (~10–12 ppm) and oxadiazole ring protons (6.5–8.5 ppm). Methyl groups on the 2,4-dimethylphenyl moiety appear as singlets at ~2.3–2.6 ppm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole-thioether linkage .

- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and C-N (oxadiazole, ~1250 cm⁻¹) stretches .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Screen against lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric assays, as structurally related acetamides show anti-inflammatory activity .

- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution methods .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this acetamide derivative?

- Methodological Answer :

- Modify Substituents :

- Replace the phenylthio group with heterocyclic thiols (e.g., pyridylthio) to enhance solubility and target affinity .

- Vary the 2,4-dimethylphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to alter electronic effects .

- Pharmacokinetic Profiling : Assess logP values (via HPLC) and metabolic stability (using liver microsomes) to optimize bioavailability .

Q. What computational strategies are effective for predicting binding modes and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with LOX/COX-2 active sites, prioritizing hydrogen bonding with oxadiazole nitrogen and hydrophobic contacts with the dimethylphenyl group .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and ligand-protein conformational dynamics .

- QSAR Modeling : Develop regression models using descriptors like polar surface area (PSA) and molar refractivity to predict activity trends .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?

- Methodological Answer :

- Dynamic Effects : Investigate restricted rotation of the phenylthio-methyl group using variable-temperature NMR to explain splitting anomalies .

- Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., uncyclized intermediates) and optimize purification (e.g., column chromatography with silica gel, ethyl acetate:hexane gradients) .

Q. What formulation challenges arise in preclinical studies, and how can they be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.